1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene
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Overview
Description
1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene: is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group at the third position . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of 1,2-difluoro-4-hydroxy-3-ethylbenzene with difluoromethyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the desired reaction conditions. The final product is purified through distillation or recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2-Difluoro-4-methoxy-3-ethylbenzene
- 1,2-Difluoro-4-difluoromethoxybenzene
- 1,2-Difluoro-3-ethylbenzene
Comparison: 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene is unique due to the presence of both difluoromethoxy and ethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C9H8F4O |
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Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-ethyl-3,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-7(14-9(12)13)4-3-6(10)8(5)11/h3-4,9H,2H2,1H3 |
InChI Key |
WHFLYFVHCQUJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)F)OC(F)F |
Origin of Product |
United States |
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